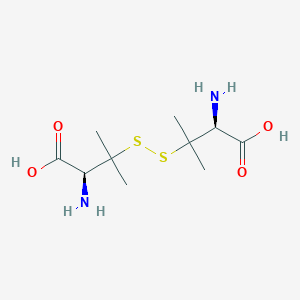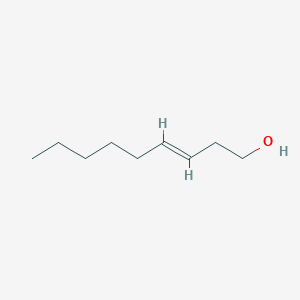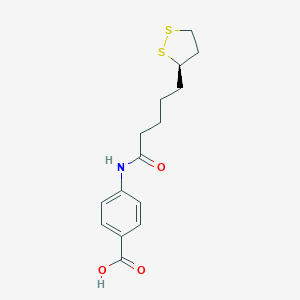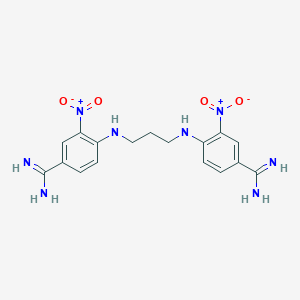
Disulfure de D-pénicillamine
Vue d'ensemble
Description
D-Penicillamine disulfide is a compound that is used in a variety of scientific and medical research applications. It is a versatile and powerful compound that has a wide range of biochemical and physiological effects on living organisms.
Applications De Recherche Scientifique
Activité de la dermatomyosite
Le disulfure de D-pénicillamine a été utilisé dans des études pharmacologiques liées à la dermatomyosite, une maladie inflammatoire rare . Il est connu pour ses propriétés anti-inflammatoires, qui peuvent aider à réduire les symptômes de cette maladie.
Activité anti-mélanome
Une autre application intéressante du this compound est l'étude de l'activité anti-mélanome . Des recherches sont en cours pour comprendre comment ce composé peut être utilisé pour inhiber la croissance des cellules de mélanome.
Piégeurs apoptogènes de carbonyles
Le this compound a été utilisé dans l'étude des piégeurs apoptogènes de carbonyles . Ce sont des composés qui peuvent induire l'apoptose, ou mort cellulaire programmée, dans certains types de cellules. Cela a des applications potentielles dans le traitement du cancer.
Agent antirhumatismal
Le this compound est utilisé comme agent antirhumatismal . Il peut aider à réduire l'inflammation et la douleur dans les articulations, qui sont des symptômes courants des maladies rhumatismales.
Agent chélateur dans la maladie de Wilson
Ce composé est également utilisé comme agent chélateur dans la maladie de Wilson . La maladie de Wilson est une maladie génétique dans laquelle le cuivre s'accumule dans l'organisme. Le this compound peut se lier au cuivre en excès et aider à l'éliminer de l'organisme.
Synthèse peptidique en phase solution
Le this compound est adapté à la synthèse peptidique en phase solution . Il s'agit d'une méthode utilisée pour produire des peptides, qui sont de courtes chaînes d'acides aminés. Ces peptides ont un large éventail d'applications en recherche biologique et en développement de médicaments.
Mécanisme D'action
Target of Action
D-Penicillamine disulfide primarily targets copper ions in the body . It is a potent copper chelating agent . The compound is used therapeutically for the control of copper-related pathology in Wilson’s disease . It also reduces excess cystine excretion in cystinuria .
Mode of Action
D-Penicillamine disulfide interacts with its targets through a process known as chelation . In the context of Wilson’s disease, it binds to copper, allowing it to be eliminated in the urine . For cystinuria, it works by disulfide interchange between penicillamine and cystine, resulting in the formation of a penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily .
Biochemical Pathways
The biochemical pathways affected by D-Penicillamine disulfide are primarily related to the metabolism of copper and cystine. In Wilson’s disease, the compound helps to regulate copper levels in the body by promoting its excretion . In cystinuria, it reduces the concentration of cystine in the urine, thereby preventing the formation of cystine stones .
Pharmacokinetics
D-Penicillamine disulfide is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . Only a small portion of the dose is metabolized in the liver to S-methyl-D-penicillamine . The route of elimination is mainly renal; disulfides represent the main compounds found in the urine .
Result of Action
The molecular and cellular effects of D-Penicillamine disulfide’s action are primarily related to its ability to regulate copper and cystine levels in the body. In Wilson’s disease, it helps to reduce the toxic accumulation of copper, thereby alleviating the symptoms of the disease . In cystinuria, it reduces the concentration of cystine in the urine, thereby preventing the formation of cystine stones .
Action Environment
The action, efficacy, and stability of D-Penicillamine disulfide can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron can reduce the absorption of the drug . Furthermore, the compound’s action can be affected in patients with malabsorption states, as this can dramatically decrease its bioavailability .
Safety and Hazards
D-Penicillamine disulfide may cause respiratory irritation, serious eye irritation, and skin irritation . Personal protective equipment should be used to avoid dust formation and breathing vapours, mist, or gas. Adequate ventilation should be ensured, and personnel should be evacuated to safe areas .
Analyse Biochimique
Biochemical Properties
D-Penicillamine disulfide participates in three types of reactions: sulfhydryl-disulfide exchange, thiazolidine formation, and metal chelation . It interacts with enzymes, proteins, and other biomolecules, primarily through its amino and mercapto groups . For instance, it competes for cupric ions with serum albumin and ceruloplasmin, two important copper carriers .
Cellular Effects
D-Penicillamine disulfide has significant effects on various types of cells and cellular processes. It influences cell function by binding to copper, allowing it to be eliminated in the urine . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-Penicillamine disulfide involves its role as a chelating agent. It binds to copper, forming a complex that can be excreted in the urine . This binding interaction with copper leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Penicillamine disulfide can change over time. The compound has been found to be relatively stable, with limited degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of D-Penicillamine disulfide vary with different dosages in animal models. High doses of the compound have been found to be lethal in some cases . Lower doses have been used effectively for the treatment of conditions like Wilson’s disease .
Metabolic Pathways
D-Penicillamine disulfide is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, in cells with elevated SLC7A11 expression, NADPH depletion causes cystine accumulation, which initiates disulfidptosis .
Transport and Distribution
D-Penicillamine disulfide is transported and distributed within cells and tissues. After ingestion, it transforms into disulfides, which bind to albumin. This binding is responsible for the slow elimination of the drug from plasma .
Propriétés
IUPAC Name |
(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPKGFSZHXASD-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312638 | |
| Record name | D-Penicillamine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20902-45-8 | |
| Record name | D-Penicillamine disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillamine disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Penicillamine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiodi-D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE DISULFIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FPI4N5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)


